molecular formula C8H6BrFN4 B8543110 5-(2-Bromo-5-fluoro-phenyl)-2-methyl-2H-tetrazole

5-(2-Bromo-5-fluoro-phenyl)-2-methyl-2H-tetrazole

Cat. No. B8543110
M. Wt: 257.06 g/mol
InChI Key: BAAPJPBPIVPCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Bromo-5-fluoro-phenyl)-2-methyl-2H-tetrazole is a useful research compound. Its molecular formula is C8H6BrFN4 and its molecular weight is 257.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Bromo-5-fluoro-phenyl)-2-methyl-2H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Bromo-5-fluoro-phenyl)-2-methyl-2H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2-Bromo-5-fluoro-phenyl)-2-methyl-2H-tetrazole

Molecular Formula

C8H6BrFN4

Molecular Weight

257.06 g/mol

IUPAC Name

5-(2-bromo-5-fluorophenyl)-2-methyltetrazole

InChI

InChI=1S/C8H6BrFN4/c1-14-12-8(11-13-14)6-4-5(10)2-3-7(6)9/h2-4H,1H3

InChI Key

BAAPJPBPIVPCPT-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=C(C=CC(=C2)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-(2-bromo-5-fluoro-phenyl)-1H-tetrazole (1.0 g, 4.12 mmol), iodomethane (1.12 g, 10 mmol) and potassium carbonate (1.5 g) in dimethylformamide (5 mL) was stirred at room temperature for 16 hrs, then concentrated in vacuo. The residue was purified by column chromatography (SiO2, CH2Cl2) to provide 650 mg (Yield 61%) of the title compound as a white powder. 1H NMR (500 MHz, CDCl3) δ ppm: 4.45 (3H, s) 7.03–7.11 (1H, m) 7.63 (1H, dd, J=8.9, 3.1 Hz) 7.69 (1H, dd, J=8.9, 5.5 Hz); 13C NMR (126 MHz, CDCl3) δ ppm: 39.86, 116.28, 118.66, 118.76, 130.13, 135.73, 161.74, 163.53; LC/MS m/z 257/259.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
61%

Synthesis routes and methods II

Procedure details

A mixture of 5-(2-bromo-5-fluoro-phenyl)-1H-tetrazole (1.0 g, 4.12 mmol; Butt Park Ltd.), methyl iodide (1.12 g, 10 mmol) and potassium carbonate (1.5 g) in DMF (5 mL) was stirred at room temperature for 16 hrs, and the mixture concentrated in vacuo. The resulting residue was purified by column chromatography (SiO2, CH2Cl2) to provide 650 mg (2.53 mmol, yield 61%) of the title compound as a white powder (fast-moving 2-Me isomer): TLC, Rf 0.7 (CH2Cl2); 1H NMR (500 MHz, CDCl3) δ 4.45 (3H, s) 7.03-7.11 (1H, m) 7.63 (1H, dd, J=8.9, 3.1 Hz) 7.69 (1H, dd, J=8.9, 5.5 Hz); 13C NMR (126 MHz, CDCl3) δ 39.86 (s) 116.28 (s) 118.66 (d, J=22 Hz) 118.76 (d, J=25 Hz) 130.13 (d, J=8.6 Hz) 135.73 (d, J=8.6 Hz) 161.74 (d, J=247.6 Hz) 163.53 (s); LC/MS m/z 257/259.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
61%

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